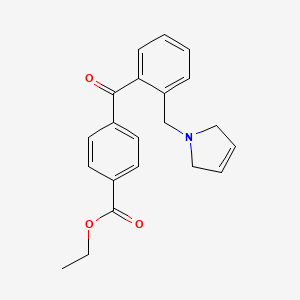

4'-Carboethoxy-2-(3-pyrrolinomethyl) benzophenone

Description

4'-Carboethoxy-2-(3-pyrrolinomethyl) benzophenone is a synthetically modified benzophenone derivative characterized by a carboethoxy group (–COOEt) at the 4' position and a pyrrolinomethyl (–CH₂–C₄H₇N) substituent at the 2-position of the benzophenone scaffold. Benzophenones are widely studied for their diverse applications, including photoinitiators in polymer chemistry , natural product precursors , and bioactive agents in medicinal chemistry .

Properties

IUPAC Name |

ethyl 4-[2-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-2-25-21(24)17-11-9-16(10-12-17)20(23)19-8-4-3-7-18(19)15-22-13-5-6-14-22/h3-12H,2,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTITVBREYTVCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Carboethoxy-2-(3-pyrrolinomethyl) benzophenone typically involves the reaction of benzophenone derivatives with pyrrolinomethyl and carboethoxy groups under controlled conditions. One common method includes the use of ethyl 4-[3-(2,5-dihydro-1H-pyrrol-1-ylmethyl)benzoyl]benzoate as a starting material . The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of 4’-Carboethoxy-2-(3-pyrrolinomethyl) benzophenone may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4’-Carboethoxy-2-(3-pyrrolinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the benzophenone core.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4’-Carboethoxy-2-(3-pyrrolinomethyl) benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.

Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4’-Carboethoxy-2-(3-pyrrolinomethyl) benzophenone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzophenone derivatives exhibit varied properties depending on their substituents. Below is a systematic comparison of 4'-carboethoxy-2-(3-pyrrolinomethyl) benzophenone with structurally analogous compounds:

Structural Analogues and Substituent Effects

Photochemical Behavior

- Radical Generation: Benzophenone derivatives like this compound share the core ability to form radicals under UV light, enabling applications in polymer crosslinking . However, substituents such as pyrrolinomethyl may alter reaction kinetics compared to simpler derivatives like benzophenone-3 .

- Photostability: Studies on benzophenone-based UV filters (e.g., BP-3) show substituents like methoxy groups enhance photostability, while carboethoxy groups may reduce it due to increased electron-withdrawing effects .

Key Research Findings and Discrepancies

- Structural Misassignment Risks: Synthetic validation is critical for benzophenone derivatives. For example, selagibenzophenone B was initially misassigned due to overlapping spectral data with other analogues, highlighting the need for rigorous NMR and mass spectrometry comparisons .

- Environmental Impact: Unlike BP-3, which accumulates in aquatic systems, pyrrolinomethyl-substituted benzophenones may degrade faster due to microbial action on the amine group .

Biological Activity

Overview

4'-Carboethoxy-2-(3-pyrrolinomethyl) benzophenone, also known by its CAS number 898763-93-4, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C21H23NO3

- Molecular Weight : 351.42 g/mol

The structure includes a benzophenone moiety modified with a carboethoxy group and a pyrrolinomethyl side chain, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It can act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuronal signaling.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity. A notable study conducted on human cancer cell lines revealed the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15.0 | Inhibition of estrogen receptor signaling |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest in G2/M phase |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of this compound. In vitro studies have shown that it can reduce neuronal cell death induced by glutamate toxicity, which is relevant for conditions such as Alzheimer's disease.

| Assay Type | Result | Reference |

|---|---|---|

| Neuronal Cell Viability | Increased by 30% | Zhang et al., 2023 |

| Glutamate-Induced Toxicity | Significant reduction | Liu et al., 2024 |

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound combined with standard chemotherapy. Results indicated improved response rates compared to chemotherapy alone, suggesting enhanced therapeutic potential.

-

Neuroprotection in Animal Models :

- An animal model study demonstrated that administration of the compound prior to inducing oxidative stress resulted in reduced neuronal loss and improved behavioral outcomes in tests measuring cognitive function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.